(10a)-Androst-4-en-3-one

Description

Contextual Significance of C19 Steroids in Biological Systems

C19 steroids, also known as androstanes, are a class of steroid hormones that possess 19 carbon atoms. gfmer.chwikipedia.org They are primarily synthesized in the adrenal glands and gonads. nih.gov In biological systems, C19 steroids play a crucial role as androgens, the primary male sex hormones, influencing the development of male reproductive tissues and secondary sexual characteristics. wikipedia.orgmdpi.com Testosterone (B1683101), a well-known C19 steroid, is vital for muscle and bone mass, sperm production, and regulating mood and sex drive in males. wikipedia.orghealthdirect.gov.au

Beyond their androgenic functions, C19 steroids serve as essential precursors for the biosynthesis of other steroid hormones, including estrogens. gfmer.ch The conversion of C19 steroids to C18 estrogens through a process called aromatization is a key step in steroid metabolism. gfmer.ch Recent research has also highlighted the role of 11-oxygenated C19 steroids as potential biomarkers for hyperandrogenic disorders. nih.gov Furthermore, the microbial transformation of phytosterols (B1254722) can yield C19 steroid intermediates, which are valuable precursors for the synthesis of a wide array of steroid hormones used in medicine. scispace.com

Historical Perspectives on Androst-4-en-3-one (B577213) Research and its Derivatives

Research into the androst-4-en-3-one scaffold and its derivatives is deeply intertwined with the history of steroid chemistry and endocrinology. The isolation and synthesis of testosterone in 1935 marked a significant milestone, establishing the biological importance of the androst-4-en-3-one core. nih.gov Early research focused on understanding the structure-activity relationships of various derivatives.

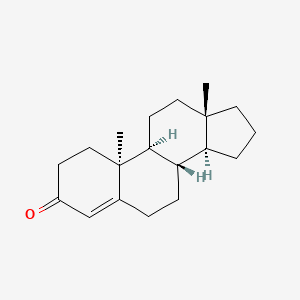

A notable area of historical and ongoing research involves the study of stereoisomers, such as (10a)-Androst-4-en-3-one. This compound is a "retro-steroid," where the stereochemistry at the junction of the A and B rings (C10) is inverted compared to naturally occurring steroids. journals.co.za The discovery that a 9β,10α-progesterone derivative exhibited higher activity than its natural isomer spurred interest in these "retro" configurations, leading to the synthesis and study of compounds like 10α-testosterone. journals.co.za This exploration into stereochemical variations has been a recurring theme, aiming to uncover novel biological activities or modified properties.

Fundamental Role as a Precursor in Steroidogenic Pathways

The androst-4-en-3-one scaffold is central to steroidogenesis. Androst-4-ene-3,17-dione, a key C19 steroid with this core structure, is a direct precursor to both testosterone and estrone (B1671321). nih.govwikipedia.org Its biosynthesis can occur through two primary pathways, starting from either 17α-hydroxypregnenolone or 17α-hydroxyprogesterone. wikipedia.org

The conversion of androst-4-ene-3,17-dione to testosterone is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase. mdpi.com This reaction is a critical step in the production of the most potent natural androgen. The androst-4-en-3-one structure is therefore a pivotal intermediate, linking the production of weaker androgens to the synthesis of more potent sex hormones. Synthetic efforts often target this scaffold for the production of various steroid-based pharmaceuticals. cdnsciencepub.com

Overview of Research Trajectories in Androst-4-en-3-one Chemistry and Biology

Current research on androst-4-en-3-one and its derivatives follows several key trajectories. One major area is the development of new synthetic methodologies to create novel analogs with unique biological activities. nih.gov This includes the synthesis of A,B-ring modified steroidal lactones and other derivatives to explore their potential as anticancer agents or enzyme inhibitors. researchgate.net

Another significant research direction is the study of "enantiomeric" or "retro" steroids, such as this compound. nih.govresearchgate.net The synthesis and biological evaluation of these unnatural stereoisomers can provide valuable insights into the specific interactions between steroids and their protein targets. nih.gov Understanding how changes in stereochemistry affect biological function is a fundamental aspect of medicinal chemistry and drug design. rsc.org The use of biocatalysis and microbial transformations to produce and modify the androst-4-en-3-one scaffold is also a growing field, offering more sustainable and efficient routes to valuable steroid intermediates. frontiersin.org

Below is a table summarizing the key properties of this compound's more common isomer, testosterone, and its epimer, epitestosterone.

| Property | Testosterone | Epitestosterone |

| IUPAC Name | (17β)-17-Hydroxyandrost-4-en-3-one | (17α)-17-Hydroxyandrost-4-en-3-one nist.gov |

| Molecular Formula | C₁₉H₂₈O₂ nih.gov | C₁₉H₂₈O₂ nist.gov |

| Molar Mass | 288.43 g/mol nih.gov | 288.431 g/mol wikipedia.org |

| Biological Role | Primary male sex hormone, androgen receptor agonist wikipedia.orgnih.gov | Weak androgen receptor antagonist, 5α-reductase inhibitor wikipedia.org |

| Natural Abundance | Major circulating androgen in males wikipedia.org | Endogenous steroid, found in lower concentrations than testosterone wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEZLHAVPJYYIQ-VPAKFMSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)CC[C@]4([C@H]3CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509413 | |

| Record name | (10alpha)-Androst-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23124-52-9 | |

| Record name | 10α-Androst-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23124-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10alpha)-Androst-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Production Mechanisms of Androst 4 En 3 One

Cholesterol as the Ultimate Steroid Precursor

All steroid hormones in vertebrates, including androst-4-en-3-one (B577213), trace their origin back to cholesterol, a 27-carbon sterol. genome.jp Cholesterol is a fundamental component of cell membranes and the starting point for the synthesis of bile acids, vitamin D, and all steroid hormones. upr.edumedicalnewstoday.com The biosynthesis of steroids from cholesterol is a testament to nature's efficiency, where a single molecule is tailored into a diverse array of signaling molecules. The initial and rate-limiting step in this extensive synthetic cascade is the conversion of cholesterol to pregnenolone (B344588). This process primarily occurs in the mitochondria of steroidogenic tissues.

Pathways from Pregnenolone and Progesterone (B1679170) to Androst-4-en-3-one

Following its synthesis from cholesterol, pregnenolone can be shunted into two primary pathways leading to androst-4-en-3-one: the Δ⁵ pathway and the Δ⁴ pathway. These pathways are distinguished by the timing of the oxidation and isomerization of the A and B rings of the steroid nucleus.

Role of 17α-Hydroxylase (CYP17A1) in C21 to C19 Steroid Cleavage

A critical enzyme in the biosynthesis of androst-4-en-3-one is Cytochrome P450 17A1 (CYP17A1), a bifunctional enzyme located in the endoplasmic reticulum. CYP17A1 possesses two distinct activities: a 17α-hydroxylase activity and a 17,20-lyase activity.

In the Δ⁵ pathway , CYP17A1 first hydroxylates pregnenolone at the C17 position to form 17α-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain of 17α-hydroxypregnenolone, yielding dehydroepiandrosterone (B1670201) (DHEA), a C19 steroid, and acetic acid.

Alternatively, in the Δ⁴ pathway , progesterone (formed from pregnenolone) is first hydroxylated by CYP17A1 to produce 17α-hydroxyprogesterone. The 17,20-lyase activity of CYP17A1 then acts on 17α-hydroxyprogesterone to directly form androst-4-en-3-one. wikipedia.org Thus, the 17,20-lyase function of CYP17A1 is indispensable for the production of C19 steroids, including androst-4-en-3-one, from their C21 precursors. genome.jpwikipedia.org

Function of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Δ⁵-3β-Hydroxysteroid to Δ⁴-3-Ketosteroid Conversion

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) plays a crucial role in converting Δ⁵-3β-hydroxysteroids into the corresponding Δ⁴-3-ketosteroids, a necessary step in the formation of active steroid hormones like androst-4-en-3-one.

In the context of the Δ⁵ pathway , after DHEA is formed, 3β-HSD catalyzes its oxidation and isomerization to produce androst-4-en-3-one. This conversion involves the oxidation of the 3β-hydroxyl group to a 3-keto group and the shifting of the double bond from the C5-C6 position to the C4-C5 position.

In the Δ⁴ pathway , 3β-HSD acts earlier in the sequence, converting pregnenolone to progesterone. mdpi.com This enzyme is therefore a key branching point, directing intermediates into different steroidogenic cascades.

Alternative and Minor Biosynthetic Routes

While the Δ⁵ and Δ⁴ pathways are the primary routes for androst-4-en-3-one synthesis, other minor pathways can contribute to its production. For instance, androstenediol (B1197431) can be converted to testosterone (B1683101), which can then be oxidized to androst-4-en-3-one. However, under certain in vitro conditions with human testicular tissue, the conversion of testosterone to androstenedione (B190577) could not be demonstrated. oup.com

In some microorganisms, the breakdown of larger sterols like cholesterol or phytosterols (B1254722) can be harnessed to produce androst-4-en-3-one as an intermediate. google.comnih.gov This microbial biotransformation represents an alternative industrial route for its production. nih.gov

Regulation of Biosynthesis in Select Biological Systems (non-human, in vitro)

The biosynthesis of androst-4-en-3-one is a tightly regulated process. In vitro studies using adrenal tissue from anencephalic infants have shown the capacity for androgen synthesis from pregnenolone and progesterone, yielding androst-4-en-3-one and testosterone. bioscientifica.com

In microbial systems, the production of androst-4-en-3-one from sterols can be optimized. For example, in Mycobacterium species, the use of emulsified sterols or cyclodextrin-sterol complexes in the culture medium has been shown to increase the yield of androst-4-en-3-one and its derivative, androsta-1,4-diene-3,17-dione (B159171). google.com Furthermore, studies with Rhodococcus sp. have focused on using the isolated enzyme cholesterol oxidase in an aqueous/organic two-phase system to produce cholest-4-en-3-one, a direct precursor for the synthesis of androst-4-en-3-one. nih.govavantiresearch.com

Comparative Biosynthesis Across Different Organisms

The fundamental pathways of steroid biosynthesis are remarkably conserved across vertebrates. britannica.com In mammals, the adrenal glands and gonads are the primary sites of androst-4-en-3-one production. wikipedia.org

Plants also synthesize steroids, and while the pathways are not as fully elucidated as in vertebrates, there is evidence for similar enzymatic activities. For example, the presence of Δ⁵-3β-hydroxysteroid dehydrogenase has been identified in plants, suggesting a capacity for converting pregnenolone to progesterone, a key step that mirrors the mammalian pathway. mdpi.com

Microorganisms, particularly bacteria of the genera Mycobacterium and Norcardia, possess the enzymatic machinery to degrade sterol side chains, leading to the formation of androst-4-en-3-one and androsta-1,4-diene-3,17-dione as intermediates. google.com This capability is exploited for the industrial production of these valuable steroid precursors. nih.gov

Interactive Data Table: Key Enzymes in Androst-4-en-3-one Biosynthesis

| Enzyme | Abbreviation | Function | Location | Pathway Involvement |

| Cytochrome P450 17A1 | CYP17A1 | 17α-hydroxylase and 17,20-lyase activities | Endoplasmic Reticulum | Δ⁵ and Δ⁴ Pathways |

| 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase | 3β-HSD | Converts Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids | Mitochondria & Endoplasmic Reticulum | Δ⁵ and Δ⁴ Pathways |

| Cholesterol Oxidase | - | Catalyzes oxidation and isomerization of cholesterol | Bacterial | Microbial Biotransformation |

Enzymatic Transformations and Metabolic Fates of Androst 4 En 3 One

Conversion to Androgens: Testosterone (B1683101) and Dihydrotestosterone (B1667394)

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Catalysis and Stereoselectivity

The conversion of androst-4-en-3-one (B577213) to testosterone is a key step in androgen biosynthesis, catalyzed by a group of enzymes known as 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgnih.gov These enzymes are alcohol oxidoreductases that catalyze the reduction of 17-ketosteroids to 17β-hydroxysteroids. wikipedia.org The reaction involves the reduction of the 17-keto group of androst-4-en-3-one to a 17β-hydroxyl group, yielding testosterone. wikipedia.orguniprot.org This conversion is a reversible reaction, with the direction (oxidation or reduction) being influenced by the specific isoenzyme present and the cellular environment. nih.gov

Several isoenzymes of 17β-HSD have been identified, each with distinct tissue distribution, substrate specificity, and catalytic preferences. nih.govmdpi.com For instance, 17β-HSD type 3 is considered the primary enzyme responsible for testosterone formation from androstenedione (B190577) in the testes. mdpi.combioscientifica.comresearchgate.net It exhibits a strong preference for the reduction of androstenedione to testosterone. uniprot.orgbioscientifica.com Conversely, 17β-HSD type 2 primarily catalyzes the oxidative reaction, converting testosterone back to androstenedione. nih.govnih.gov The stereoselectivity of these enzymes is crucial, ensuring the production of the biologically active 17β-hydroxy form of testosterone. The catalytic activity of these enzymes often relies on cofactors such as NADPH for reductive reactions and NAD+ for oxidative reactions. uniprot.orgnih.gov

| Isoenzyme | Primary Reaction with Androst-4-en-3-one | Typical Location | Reference |

|---|---|---|---|

| 17β-HSD Type 3 | Reduction to Testosterone | Testis | mdpi.combioscientifica.comresearchgate.net |

| 17β-HSD Type 5 (AKR1C3) | Reduction to Testosterone | Prostate, Adrenal Gland | mdpi.comresearchgate.net |

| 17β-HSD Type 2 | Oxidation of Testosterone to Androst-4-en-3-one | Placenta, Endometrium | nih.govnih.gov |

5α-Reductase Activity and Formation of 5α-Androstane-3,17-dione

Androst-4-en-3-one can also be metabolized by the enzyme 5α-reductase. meridianvalleylab.comwikipedia.org This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus. wikipedia.org The product of this reaction is 5α-androstane-3,17-dione, also known as androstanedione. wikipedia.orgebi.ac.uk This conversion is significant as 5α-androstanedione is a direct precursor to the potent androgen dihydrotestosterone (DHT). wikipedia.orgnih.gov

There are different isoenzymes of 5α-reductase, with 5α-reductase type 1 and type 2 being the most well-characterized. karger.com Evidence suggests that in certain tissues, such as the prostate, 5α-reductase may prefer androst-4-en-3-one as a substrate over testosterone. tandfonline.com This leads to an alternative pathway for DHT synthesis that bypasses testosterone, where androst-4-en-3-one is first converted to 5α-androstanedione, which is then subsequently reduced by 17β-HSD to form DHT. nih.govtandfonline.com This pathway is particularly relevant in androgen-dependent tissues and certain pathological conditions. nih.govoup.com In female genital skin, the conversion of androstenedione to DHT via 5α-androstanedione appears to be a more significant pathway than the direct conversion of testosterone to DHT. wikipedia.orgebi.ac.uk

Aromatization to Estrogens: Estrone (B1671321) and Estradiol (B170435)

Cytochrome P450 Aromatase (CYP19A1) Mechanism of Action

The catalytic cycle of aromatase begins with the binding of androst-4-en-3-one to the active site of the enzyme. oup.com The enzyme then catalyzes two sequential hydroxylations of the C19 methyl group of androstenedione. capes.gov.bruniprot.org The third and final step involves the cleavage of the C10-C19 bond, leading to the aromatization of the A-ring and the formation of estrone, with the C19 carbon being released as formic acid. uniprot.orgresearchgate.net The precise mechanism of this final aromatization step has been a subject of considerable research. nih.govresearchgate.net Estrone can then be further converted to the more potent estrogen, estradiol, by the action of 17β-HSD. wikipedia.org

Intermediates in Aromatase-Catalyzed Reactions (e.g., 19-hydroxyandrostenedione, 19-oxoandrostenedione)

The multi-step reaction catalyzed by aromatase involves the formation of two key intermediates: 19-hydroxyandrostenedione and 19-oxoandrostenedione. nih.govoup.com The first step is the hydroxylation of androst-4-en-3-one at the C19 position to form 19-hydroxyandrostenedione. uniprot.org This intermediate is then further oxidized by aromatase to form 19-oxoandrostenedione (also referred to as 19-aldehyde androstenedione). nih.govuniprot.org

These intermediates are not merely transient species; they can dissociate from the enzyme and have been detected in various tissues. oup.comnih.gov While they are obligate intermediates in the pathway to estrone, they can also be considered distinct metabolites. nih.govnih.gov Studies have shown that both 19-hydroxyandrostenedione and 19-oxoandrostenedione can bind to the aromatase active site and be converted to estrone. nih.govoup.com However, the release of these intermediates from the enzyme suggests that aromatase can act in a distributive manner, rather than being a strictly processive enzyme that carries the substrate through all three steps without release. nih.gov The conversion of 19-hydroxyandrostenedione to 19-oxoandrostenedione can also be catalyzed by other enzymes, such as P-45011β. nih.gov

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Androst-4-en-3-one | Cytochrome P450 Aromatase (CYP19A1) | 19-Hydroxyandrostenedione | uniprot.org |

| 2 | 19-Hydroxyandrostenedione | Cytochrome P450 Aromatase (CYP19A1) | 19-Oxoandrostenedione | nih.govuniprot.org |

| 3 | 19-Oxoandrostenedione | Cytochrome P450 Aromatase (CYP19A1) | Estrone (+ Formic Acid) | uniprot.orgresearchgate.net |

Hydroxylation and Other Oxidative Metabolisms

Beyond its conversion to classical androgens and estrogens, androst-4-en-3-one can undergo various other oxidative metabolic transformations, primarily through hydroxylation reactions catalyzed by different cytochrome P450 enzymes. These reactions introduce hydroxyl groups at various positions on the steroid nucleus, leading to a diverse array of metabolites.

For example, microbial transformation studies, which often serve as models for mammalian metabolism, have demonstrated that fungi like Rhizopus arrhizus can hydroxylate androst-4-en-3-one at the 6β-position. cdnsciencepub.com Other studies have identified hydroxylated metabolites at positions such as 7α, 14α, and 15α. nih.gov In humans, enzymes like CYP3A7 are known to hydroxylate steroid precursors, including dehydroepiandrosterone (B1670201), a precursor to androst-4-en-3-one. uniprot.org While specific data on the direct hydroxylation of androst-4-en-3-one by a wide range of human CYP enzymes is less compiled, the general capacity of these enzymes to metabolize steroids suggests that such pathways exist, contributing to the clearance and diversification of steroid hormone signaling. These hydroxylated metabolites generally have reduced androgenic activity and are often intermediates for further conjugation and excretion.

Cytochrome P450 (CYP) Mediated Hydroxylations

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. fu-berlin.debeilstein-journals.org In the context of androst-4-en-3-one and its derivatives, CYP-mediated hydroxylations are key phase I metabolic reactions. These reactions introduce a hydroxyl group (-OH) at various carbon positions on the steroid nucleus, increasing water solubility and providing a site for further conjugation. wikipedia.org

Specific hydroxylations of androst-4-en-3-one and related androstane (B1237026) structures have been documented at several positions:

C-11α and C-11β: Fungal biotransformation of androst-4-ene-3,17-dione has been shown to produce hydroxylated products at the C-11α and C-11β positions. cdnsciencepub.com

C-14α: Hydroxylation at the C-14 position has also been observed in microbial transformation studies. cdnsciencepub.com

C-16α: The hydroxylation at the C-16 position is another metabolic route.

C-19: The adrenal glands can convert androstenedione (androst-4-ene-3,17-dione) to its 11β-hydroxy derivative, 11OHA4, through the action of CYP11B1. nih.gov Furthermore, CYP19A1 (aromatase) can hydroxylate androgens at the C-19 position as a step in the biosynthesis of estrogens. mdpi.comnih.gov

The regioselectivity of these hydroxylation reactions is determined by the specific CYP isoform involved and the structure of the steroid substrate. plos.orgresearchgate.net For instance, human CYP3A4 is known to hydroxylate testosterone at the 2β, 6β, and 15β positions. nih.gov While direct studies on (10a)-androst-4-en-3-one are limited, the metabolic pathways of the closely related androst-4-ene-3,17-dione provide a strong indication of its likely metabolic fate.

Enzymatic Reductions and Formation of Diols

Enzymatic reductions are another significant pathway in the metabolism of androst-4-en-3-one, leading to the formation of various diols. These reactions typically involve the reduction of the ketone group at C-3 and/or C-17. The reduction of the 3-keto-Δ4 motif is a major phase I reaction for steroids. nih.gov

Conjugation Reactions and Excretion Pathways

Following phase I metabolism (such as hydroxylation and reduction), steroid metabolites, including those derived from this compound, undergo phase II conjugation reactions. These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid nucleus. This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine. nih.govwikipedia.org

The liver is a major site for steroid conjugation. wikipedia.org Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a key family of enzymes responsible for glucuronidation. researchgate.net For example, metabolites of nandrolone (B1676933) (estr-4-en-17β-ol-3-one) are known to form 3α-O-linked glucuronides. researchgate.net Similarly, sulfotransferases (SULTs) catalyze the sulfation of steroids. Metabolites like androsterone (B159326) and epiandrosterone (B191177) are often found as conjugated sulfates or glucuronides in circulation. nih.gov

The specific conjugation patterns can vary depending on the structure of the metabolite and the relative activities of the different UGT and SULT enzymes. oup.com These conjugated metabolites are then transported out of the cells and eliminated from the body. nih.gov

Enzyme Kinetics and Mechanistic Enzymology

The study of enzyme kinetics provides valuable insights into the efficiency and mechanisms of the enzymes that interact with this compound. wikipedia.org

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are used to characterize the interaction between an enzyme and its substrate. europa.eulibretexts.org For example, steady-state kinetic analysis of Δ1-KSTD from Rhodococcus erythropolis with androst-4-ene-3,17-dione (AD) as a substrate has been performed. acs.org Kinetic studies on butyrylcholinesterase inhibition by androst-4-en-3,17-dione revealed a non-competitive inhibition mechanism. upenn.edu The kinetic characterization of UGT enzymes involved in the glucuronidation of anabolic androgenic steroid metabolites has also been reported. researchgate.net

Table 1: Examples of Kinetic Parameters for Enzymes Acting on Androst-4-ene Derivatives

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| Δ1-KSTD | Androst-4-ene-3,17-dione | Km | 5-120 µM | acs.org |

| Butyrylcholinesterase | Androst-4-en-3,17-dione | IC50 | 1.55 µM | upenn.edu |

| Aromatase | 6α-methylandrost-4-en-17-one | Ki | 3.1 nM | acs.org |

| Aromatase | 6β-methylandrost-4-en-17-one | Ki | 5.3 nM | acs.org |

This table is interactive. Click on the headers to sort the data.

Enzymes often exhibit a high degree of substrate specificity, meaning they preferentially bind to and act upon specific molecules. libretexts.org The substrate specificity of 3-ketosteroid Δ1-dehydrogenases (KSTDs) is broad, though they generally prefer steroids with smaller substituents. researchgate.netresearchgate.net The catalytic mechanism of these enzymes involves the dehydrogenation between the C1 and C2 atoms of the steroid's A ring. researchgate.netresearchgate.net

The catalytic mechanism of cytochrome P450 enzymes involves a complex cycle that utilizes a heme cofactor to activate molecular oxygen for the hydroxylation of substrates. beilstein-journals.org The mechanism of ketosteroid isomerase (KSI) involves the abstraction of a proton to form a dienolate intermediate. nih.gov The structure of the enzyme's active site plays a crucial role in determining both substrate specificity and the catalytic mechanism. researchgate.net

Enzyme activity can be modulated by allosteric regulators, which bind to a site on the enzyme distinct from the active site, causing a conformational change that either enhances or inhibits activity. wikipedia.orglibretexts.orgkhanacademy.org Feedback inhibition, where a product of a metabolic pathway inhibits an enzyme earlier in the pathway, is a common form of allosteric regulation. libretexts.org

Enzyme inhibition can be reversible or irreversible. researchgate.net Competitive inhibitors bind to the active site and compete with the substrate, while non-competitive inhibitors bind to an allosteric site. researchgate.net Androst-4-ene derivatives have been studied as inhibitors of various enzymes. For example, certain 6-substituted androst-4-ene analogs act as competitive inhibitors of aromatase. acs.orgnih.gov Androst-4-en-3,17-dione has been shown to be a non-competitive inhibitor of butyrylcholinesterase. upenn.edu Furthermore, 19-(cyclopropylamino)-androst-4-en-3,17-dione is a mechanism-based, irreversible inhibitor of aromatase. nih.gov The interaction of androst-4-en-3,17-dione with cytochrome P-450 can also be influenced by other steroids, demonstrating a form of mutual antagonism. nih.gov

Microbial Transformations and Biocatalysis of Androst 4 En 3 One

Bioconversion Pathways by Fungi and Bacteria

Fungi and bacteria are instrumental in the bioconversion of androst-4-en-3-one (B577213), primarily through hydroxylation, reduction, and dehydrogenation reactions. These microorganisms introduce structural modifications to the steroid nucleus, leading to a variety of derivatives with potential therapeutic applications.

Fungi from the genera Aspergillus and Fusarium have demonstrated significant capabilities in transforming androst-4-en-3-one. nih.gov For instance, Aspergillus sp. can introduce a hydroxyl group at the 11α-position, a crucial step in the synthesis of certain corticosteroids. nih.govnih.gov Fusarium species are known to hydroxylate androst-4-en-3-one at various positions, including 14α, and can also reduce the 17-keto group to produce testosterone (B1683101). nih.gov Strains of Mucor have also been noted for their novel transformations of this steroid. nih.govrsc.org

Bacteria, particularly from the genus Mycobacterium, are widely used for the industrial production of androst-4-en-3-one from sterols. google.comnih.govresearchgate.net Engineered strains of Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum) are capable of efficiently converting phytosterols (B1254722) into androst-4-en-3-one and its dehydrogenated analog, androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.comnih.gov Furthermore, some bacteria can perform subsequent transformations. For example, Comamonas testosteroni possesses a 17β-hydroxysteroid dehydrogenase that can convert androst-4-en-3-one to testosterone. mdpi.com The bacterium Nocardia rhodocrous has been studied for its ability to perform 1-dehydrogenation of androst-4-en-3-one. google.com

Table 1: Fungal and Bacterial Bioconversion of (10a)-Androst-4-en-3-one

| Microorganism | Substrate | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione | 11α-hydroxy-AD | Hydroxylation | nih.gov |

| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α-hydroxy-AD, 7β-hydroxy-AD | Hydroxylation | nih.gov |

| Aspergillus awamori MH18 | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione | Hydroxylation | nih.gov |

| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-hydroxy-AD, Testosterone | Hydroxylation, Reduction | nih.gov |

| Fusarium solani | Androst-4-ene-3,17-dione | 11α-hydroxy-AD, Testosterone | Hydroxylation, Reduction | nih.gov |

| Fusarium fujikuroi | Androst-4-ene-3,17-dione | Testosterone | Reduction | nih.gov |

| Mucor circinelloides W12 | Androst-4-ene-3,17-dione | Multiple derivatives | Transformation | nih.gov |

| Mycolicibacterium neoaurum | Phytosterols | Androst-4-ene-3,17-dione | Side-chain cleavage | mdpi.comnih.gov |

| Comamonas testosteroni | Androst-4-ene-3,17-dione | Testosterone | Reduction | mdpi.com |

| Nocardia rhodocrous | Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione | Dehydrogenation | google.com |

Algal and Other Microorganism-Mediated Transformations

While fungi and bacteria are the most studied microorganisms for steroid transformations, algae and other microbes also possess the ability to modify steroid structures. researchgate.netwjpls.org Microalgae can perform a range of reactions, including hydroxylations, ketone reductions, and double bond hydrogenations on steroid molecules. researchgate.net For example, some green microalgae are capable of transforming androstenedione (B190577). researchgate.net Cyanobacteria have also been investigated for their steroid conversion abilities since the 1980s. researchgate.net

The biotransformation of androst-4-en-3,17-dione by the green alga Scenedesmus quadricauda has been reported, leading to the formation of prednisolone. wjpls.org Another study showed that the microalga Chlorella vulgaris can interconvert estradiol (B170435) and estrone (B1671321), demonstrating its capacity for steroid metabolism. nih.gov Although research in this area is less extensive compared to fungi and bacteria, the existing findings suggest that a wide variety of microorganisms could be potential biocatalysts for steroid modifications. researchgate.netfrontiersin.org

Regioselective and Stereoselective Hydroxylations

A significant advantage of microbial transformations is their high regioselectivity and stereoselectivity, enabling the introduction of hydroxyl groups at specific positions on the steroid nucleus that are often difficult to achieve through chemical synthesis. wjpls.orgresearchgate.net This is a critical step in the production of many corticosteroids and their analogs. wjpls.org

Fungi are particularly adept at performing hydroxylation reactions. wjpls.orgresearchgate.net For instance, Rhizopus and Aspergillus species are commonly used for 11α-hydroxylation, while Curvularia and Cunninghamella species are employed for 11β-hydroxylation. wjpls.org The fungus Aspergillus ochraceus is known to efficiently hydroxylate androst-4-en-3,17-dione at the 11α position. nih.gov Other fungal strains have been identified that can introduce hydroxyl groups at the 7α, 7β, and 14α positions of androst-4-en-3-one. nih.gov For example, Aspergillus nidulans produces both 11α- and 7β-hydroxylated derivatives from androst-4-en-3,17-dione. nih.gov The stereochemistry of these reactions is highly controlled by the enzymes, often leading to a single isomeric product.

Table 2: Regio- and Stereoselective Hydroxylations of this compound Derivatives

| Microorganism | Substrate | Hydroxylation Position | Product | Reference |

|---|---|---|---|---|

| Aspergillus ochraceus VKM F-830 | Androst-4-ene-3,17-dione | 11α | 11α-Hydroxyandrost-4-ene-3,17-dione | nih.gov |

| Aspergillus sp. PTCC 5266 | Androst-4-ene-3,17-dione | 11α | 11α-hydroxy-AD | nih.gov |

| Aspergillus nidulans | Androst-4-ene-3,17-dione | 11α, 7β | 11α-hydroxy-AD, 7β-hydroxy-AD | nih.gov |

| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α | 14α-hydroxy-AD | nih.gov |

| Fusarium solani | Androst-4-ene-3,17-dione | 11α | 11α-hydroxy-AD | nih.gov |

| Rhizopus arrhizus | Androst-4-ene-3,17-dione | 6β, 11α | 6β-hydroxy-AD, 11α-hydroxy-AD | cdnsciencepub.com |

| Acremonium strictum | Androsta-1,4-dien-3,17-dione | 15α | 15α-Hydroxyandrost-1,4-dien-3,17-dione | nih.gov |

Reductive Transformations and Specific Metabolite Formation

In addition to hydroxylation, microorganisms can catalyze reductive transformations of androst-4-en-3-one, primarily targeting the ketone groups at C-3 and C-17, as well as the double bond at C-4. mdpi.comwjpls.org The reduction of the 17-keto group is a particularly important reaction as it leads to the formation of testosterone, a key androgenic hormone. nih.govmdpi.comscispace.com

Several fungal species, including those from the genus Fusarium, are capable of reducing the 17-carbonyl group of androst-4-en-3,17-dione to yield testosterone. nih.gov Similarly, bacteria like Comamonas testosteroni utilize 17β-hydroxysteroid dehydrogenase to carry out this conversion. mdpi.com The reduction of the Δ4-double bond is another common transformation, leading to the formation of 5α- or 5β-androstane derivatives. nih.gov These reductive processes expand the range of steroid metabolites that can be generated through biotransformation. The fungus Acremonium strictum has been shown to perform both 17-ketone reduction and 1,2-hydrogenation on androsta-1,4-dien-3,17-dione, producing testosterone and androst-4-en-3,17-dione, among other metabolites. nih.gov

Applications in Biocatalysis for Steroid Synthesis and Modification

The microbial transformations of androst-4-en-3-one have significant applications in the pharmaceutical industry for the synthesis and modification of steroids. Biocatalysis offers a green and efficient alternative to complex chemical syntheses, often providing higher yields and stereospecificity. mdpi.com

A prime example is the production of 11α-hydroxyandrost-4-ene-3,17-dione, a key intermediate for the synthesis of corticosteroids like eplerenone. nih.govnih.gov A two-step, one-pot microbial transformation has been developed where phytosterols are first converted to androst-4-en-3,17-dione by Mycobacterium neoaurum, and then subsequently hydroxylated at the 11α-position by Aspergillus ochraceus in the same bioreactor. nih.gov This integrated process avoids the need for isolation and purification of the intermediate, making it more efficient and cost-effective. nih.gov

Furthermore, the microbial production of testosterone from androst-4-en-3,17-dione is another important application. nih.govscispace.com Engineered microorganisms are being developed to enhance the efficiency of these bioconversions, aiming for higher yields and productivity. mdpi.com The ability of microorganisms to perform specific and selective modifications on the steroid skeleton makes biocatalysis an invaluable tool for creating a diverse array of steroid derivatives with potential novel therapeutic properties. researchgate.netnih.govfrontiersin.org

Synthetic Strategies and Derivative Chemistry of Androst 4 En 3 One

Laboratory Synthesis of Androst-4-en-3-one (B577213) and its Core Structure

The laboratory synthesis of the androstane (B1237026) skeleton is a well-established field, often starting from simpler steroid precursors or through total synthesis. The standard androst-4-en-3-one structure is typically biosynthesized from dehydroepiandrosterone (B1670201) (DHEA) or 17α-hydroxyprogesterone. wikipedia.orgmdpi.commdpi.com Total synthesis strategies often follow an "AB→ABC→ABCD" or similar approach, where rings are constructed sequentially. libretexts.org For instance, the Torgov synthesis is a classic method for constructing the steroid core, which became popular for preparing estrone (B1671321) and can be adapted for other androgens. libretexts.org

Achieving the specific (10α)-Androst-4-en-3-one isomer, with its cis-A/B ring fusion, requires specific stereochemical control. One synthetic approach to achieve a 10α-steroid involves photocatalysis. For example, a photocatalysis-induced ring-opening and ring-closing reaction of a suitable precursor can lead to the flipping of the C-10 methyl group from the β- to the α-position, resulting in the desired cis-fused ring system. acs.org Another strategy involves the chemical degradation of the side chain of related steroids like 18-methyl-9β, 10α-progesterone to yield 18-methyl-9β,10α-androst-4-ene-3,17-dione. researchgate.net Halogenation at the C6 position of 9β,10α-androstane derivatives has also been explored. researchgate.net

Table 1: Key Synthetic Approaches to Androstane Skeletons

| Approach | Description | Key Features |

| Biocatalysis | Conversion of precursors like DHEA using enzymes. wikipedia.orggoogle.com | Mimics natural biosynthetic pathways; often highly specific. |

| Total Synthesis | Stepwise construction of the polycyclic ring system from acyclic precursors. libretexts.org | Allows for the creation of unnatural isomers and analogues. |

| Semisynthesis | Modification of readily available natural steroids. google.comgoogle.com | Efficient for producing derivatives of common steroid cores. |

| Photocatalysis | Use of light to induce stereochemical changes, such as C10-epimerization. acs.org | Can provide access to thermodynamically less stable isomers. |

Preparation of Novel Derivatives for Research Applications

The Androst-4-en-3-one scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives with potential research applications, particularly in medicine and biology. Modifications are often targeted at the A-ring or the C17 position to alter biological activity.

For example, introducing substituents at various positions has led to the development of compounds with anti-proliferative effects. A series of 17β-N-arylcarbamoylandrost-4-en-3-one derivatives were synthesized and evaluated against human prostate cancer cell lines. nih.gov Specifically, compounds like 17β-N-[3,5-bis(trifluoromethyl)phenylcarbamoyl]androst-4-ene-3-one showed significant growth inhibitory effects. nih.gov Similarly, the synthesis of 16-arylidene-4-azaandrost-5-ene compounds, derived from androstenedione (B190577), has been reported to yield derivatives with anti-proliferative activity in androgen-dependent cells. researchgate.net

Other modifications include the introduction of heterocyclic moieties. Azolyl steroids, for instance, have been investigated for their antiandrogenic activities and affinity for the androgen receptor, making them potential vectors for imaging or treating prostate cancer. researchgate.net The synthesis of a 17α-triazolyl derivative of androst-4-en-3-one using a "click chemistry" approach highlights a modern and efficient method for creating such complex molecules. researchgate.net

Table 2: Examples of Androst-4-en-3-one Derivatives and Their Applications

| Derivative Class | Position of Modification | Research Application | Reference |

| 17β-N-Arylcarbamoyl | C-17 | Anti-proliferative agents for prostate cancer | nih.gov |

| 16-Arylidene-4-aza | A-ring and C-16 | Anti-proliferative agents for prostate cancer | researchgate.net |

| 17α-Triazolyl | C-17 | Potential for prostate cancer imaging and therapy | researchgate.net |

| 6-Halo | C-6 | Endocrine research | researchgate.net |

| 19-Amino | C-19 | Enzyme inhibition (Aromatase) | nih.gov |

Stereochemical Control in Synthetic Routes

Controlling stereochemistry is paramount in steroid synthesis, as minor changes in the three-dimensional arrangement of atoms can lead to dramatic differences in biological activity. numberanalytics.com The formation of the A/B ring junction in androstane derivatives is a critical step where stereochemistry must be precisely controlled to obtain either the trans (10β) or cis (10α) isomer.

Several strategies are employed to achieve stereochemical control:

Chiral Starting Materials : Beginning a synthesis with a molecule that already possesses the desired stereochemistry can simplify the process. numberanalytics.com

Stereoselective Reactions : The use of reactions that preferentially form one stereoisomer over another is a cornerstone of modern synthesis. numberanalytics.com This can involve chiral catalysts or reagents that influence the transition state of a reaction. numberanalytics.comnumberanalytics.com For example, catalytic hydrogenation can be highly stereoselective depending on the catalyst and substrate. dshs-koeln.de

Substrate Control : The existing stereocenters in a steroid nucleus can direct the stereochemical outcome of subsequent reactions. This is often seen in epoxidation reactions, where the facial bias of the steroid skeleton directs the approach of the reagent. rsc.org

The synthesis of the cis-fused (10α) isomer often requires overcoming the thermodynamic preference for the trans-fused system. This can be achieved through kinetically controlled reactions or by using rigid templates that lock the molecule into a specific conformation during a key bond-forming step.

Design and Synthesis of Enzyme Inhibitors Based on the Androst-4-en-3-one Scaffold

The Androst-4-en-3-one structure is a key template for designing inhibitors of enzymes involved in steroid metabolism, most notably aromatase and 5α-reductase.

Aromatase Inhibitors : Aromatase converts androgens like androstenedione into estrogens. Inhibiting this enzyme is a major strategy for treating estrogen-dependent breast cancer. Many inhibitors are analogues of androstenedione.

4-Hydroxyandrost-4-en-3,17-dione (4-OHA, Formestane) : This is a well-known irreversible aromatase inhibitor. Its synthesis has been achieved through various routes, including a two-step oxidative process from 5α-androst-3-en-17-one followed by base-catalyzed isomerization. uc.pt

Fluorinated Derivatives : The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule. The synthesis of 19,19-difluoroandrost-4-ene-3,17-dione (B1217687) and its 4-hydroxy derivative has been pursued to create novel aromatase inhibitors. psu.edu

19-Substituted Analogues : Since the C19-methyl group is the site of oxidative aromatization, modifications at this position are a common strategy. A novel 19-(cyclopropylamino)-androst-4-en-3,17-dione was synthesized and found to be a time-dependent, irreversible inhibitor of aromatase. nih.gov

Heterocyclic Fused Derivatives : The synthesis of 4-hydroxy-15-oxaandrost-4-en-3-one represents another class of potential aromatase inhibitors, where an oxygen atom is incorporated into the D-ring. rsc.orgrsc.org

5α-Reductase Inhibitors : This enzyme converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibitors are used to treat benign prostatic hyperplasia and androgenic alopecia. Derivatives of androst-4-en-3-one have been explored for this purpose. rsc.org

Synthesis of Isotope-Labeled Androst-4-en-3-one for Tracer Studies (e.g., tritium (B154650), deuterium)

Isotopically labeled compounds are indispensable tools for studying the metabolism, distribution, and kinetics of molecules in biological systems. mdpi.comnih.goveurisotop.com Deuterium (B1214612) (²H) and tritium (³H) are commonly used isotopes for labeling steroids.

Several methods have been developed for the synthesis of labeled Androst-4-en-3-one and its derivatives:

Deuterium Labeling :

At C19 : 19-d₃-Androst-4-ene-3,17-dione has been synthesized, providing a stable label at the angular methyl group for mass spectrometric studies of metabolism. nih.gov

At C7 : 19-Hydroxy-[7-²H₂]androstenedione was synthesized from unlabeled androstenediol (B1197431) diacetate by introducing deuterium via reduction with dichloroaluminum deuteride. nih.gov

General Labeling : Androstenedione-d₇ is commercially available as an analytical standard for use in mass spectrometry. lumiprobe.com Catalytic hydrogenation using deuterium gas is a common method for introducing deuterium into steroid molecules. dshs-koeln.de

Tritium Labeling :

At C1 and C2 : [1,2,6,7-³H]Androstenedione is used in aromatase assays to measure the formation of tritiated water as a byproduct of the reaction. oup.com

General Labeling : A one-step method using a modified phase transfer catalyzed exchange with tritium-labeled water has been reported for labeling various keto steroids, including derivatives of androstenedione. nih.gov Biosynthetic methods using labeled precursors like testosterone can also be employed to produce tritiated androstenedione. osti.gov

These labeled tracers are crucial for quantitative analysis in metabolic studies, serving as internal standards for mass spectrometry or as probes to track metabolic pathways in vivo. nih.govuu.nl

Advanced Analytical Methodologies for Androst 4 En 3 One Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of androst-4-en-3-one (B577213) and its analogs from various matrices. The choice of technique depends on the analyte's volatility, concentration, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of androst-4-en-3-one and its metabolites, particularly in fields like doping control and metabolic research. researchgate.netnih.gov Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis. researchgate.net A common approach is the formation of trimethylsilyl (B98337) (TMS) derivatives. researchgate.netresearchgate.net

GC-MS provides excellent chromatographic separation and definitive structural identification based on mass spectra. The technique can be operated in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for enhanced sensitivity and targeted quantification of specific compounds. researchgate.net Studies have successfully applied GC-MS to investigate the metabolism of androst-4-en-3-one derivatives, identifying numerous metabolites in urine samples. nih.gov For instance, the metabolism of androst-4-ene-3,6,17-trione (B20797) was investigated using GC-MS, which allowed for the identification of several reduced metabolites. nih.gov

Table 1: Example Parameters for GC-MS Analysis of Androst-4-en-3-one Derivatives

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Conversion to TMS-enol-TMS-ether derivatives using reagents like MSTFA/NH4I/ethanethiol. | researchgate.net |

| Column | Typically a capillary column, such as a Leco Pegasus IV. | nih.gov |

| Ionization Mode | Electron Ionization (EI) is commonly used. | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) for high sensitivity or Full Scan for metabolite identification. | researchgate.net |

| Application | Screening for anabolic agents in nutritional supplements and urine; metabolism studies. | researchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid analysis, offering high sensitivity and specificity without the need for derivatization. dshs-koeln.deresearchgate.net This is particularly advantageous for analyzing conjugated metabolites and complex biological matrices like saliva and urine. dshs-koeln.denih.gov The technique allows for the simultaneous measurement of multiple steroids in a single run. nih.gov

LC-MS/MS methods often employ electrospray ionization (ESI) in positive mode. nih.govcabidigitallibrary.org The use of multiple reaction monitoring (MRM) enhances selectivity and allows for accurate quantification even at very low concentrations. cabidigitallibrary.org For androst-4-ene-3-one analogues, a common product ion at m/z 97 is consistently observed, aiding in their identification. nih.gov LC-MS/MS has been validated for the detection of various androgenic steroids in bovine urine at levels below 1 μg/L. cabidigitallibrary.org

Table 2: Typical Parameters for LC-MS/MS Analysis of Androst-4-en-3-one Analogs

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reversed-phase columns (e.g., C18) with a gradient of methanol (B129727) or acetonitrile (B52724) and water. | cabidigitallibrary.org |

| Ionization Source | Electrospray Ionization (ESI) or TurboIon-Spray, typically in positive polarity. | nih.govcabidigitallibrary.org |

| Mass Spectrometer | Triple Quadrupole (QqQ) or QTRAP systems are commonly used. | nih.govcabidigitallibrary.org |

| Scan Type | Multiple Reaction Monitoring (MRM) for targeted quantification. | cabidigitallibrary.org |

| Application | Determination of steroid reference intervals in saliva; detection of designer steroids in urine; residue analysis. | dshs-koeln.denih.gov |

High-Performance Liquid Chromatography (HPLC) and Preparative TLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for the analysis of androst-4-en-3-one, especially for purity assessment and the quantification of impurities in pharmaceutical samples. oup.comscispace.com Methods are often developed using reversed-phase C18 columns with mobile phases consisting of acetonitrile and water gradients. oup.comoup.com

Preparative HPLC is a powerful extension of this technique, used to isolate unknown impurities for subsequent structural elucidation. oup.com In one study, an unknown impurity in a testosterone (B1683101) sample was isolated using a preparative C18 column, allowing for its full characterization. oup.com Furthermore, preparative Thin-Layer Chromatography (TLC) serves as a valuable tool for monitoring the progress of chemical reactions during the synthesis of androst-4-en-3-one derivatives.

Table 3: Common Conditions for HPLC Analysis of Androst-4-en-3-one Compounds

| Parameter | Description | Source |

|---|---|---|

| Column | Reversed-phase columns, such as Symmetry C18 or μBondapak C18. | oup.comscispace.com |

| Mobile Phase | Gradient elution with acetonitrile/water or methanol/water mixtures. | oup.comscispace.com |

| Detection | UV-Vis photodiode array detector, typically monitoring at wavelengths around 240-254 nm. | oup.comscispace.com |

| Application | Purity analysis, related substance testing, isolation of impurities for characterization. | oup.comsigmaaldrich.com |

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives

Spectroscopic methods are essential for the unambiguous determination of the chemical structure of newly synthesized derivatives or isolated metabolites of androst-4-en-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is the most powerful tool for the complete structural elucidation of androst-4-en-3-one derivatives. rsc.orgresearchgate.net One-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons within the molecule.

For complex steroid structures, two-dimensional (2D) NMR techniques are indispensable. nih.gov These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, helping to piece together the carbon skeleton. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning stereochemistry. researchgate.netnih.gov

Through the combined use of these techniques, researchers can perform a complete assignment of all proton and carbon signals and deduce the precise conformation and configuration of complex androst-4-en-3-one derivatives. researchgate.netnih.gov

Table 4: NMR Techniques for Structural Analysis of Androst-4-en-3-one Derivatives

| Technique | Information Provided | Source |

|---|---|---|

| 1H NMR | Provides chemical shifts and coupling constants for all protons. | rsc.orgrsc.org |

| 13C NMR | Identifies all unique carbon environments in the molecule. | nih.govnih.gov |

| COSY / HMBC / HSQC | Establishes connectivity within the molecule for complete structural assignment. | nih.gov |

| NOESY | Provides through-space correlations to determine stereochemistry and conformational preferences. | researchgate.netnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For the androst-4-en-3-one scaffold, FTIR is particularly useful for confirming the presence of the α,β-unsaturated ketone system, which is a defining feature of its structure. Spectra are often recorded using a KBr pellet technique. nih.govnih.gov

The key vibrational bands observed in the FTIR spectrum of an androst-4-en-3-one derivative provide clear evidence of its core structure.

Table 5: Characteristic FTIR Absorption Bands for Androst-4-en-3-one

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C=O (Ketone at C-3) | Stretching | ~1660-1680 | nih.govnih.gov |

| C=C (Alkene at C-4) | Stretching | ~1610-1620 | nih.gov |

| O-H (if hydroxylated) | Stretching (Broad) | ~3200-3600 | nih.govnih.gov |

| C-H (Aliphatic) | Stretching | ~2850-3000 | nih.gov |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and quantification of Androst-4-en-3-one. tohoku.ac.jpsciex.com The fragmentation patterns observed in the mass spectra are crucial for identifying the molecule and distinguishing it from other structurally similar steroids. fu-berlin.de

In GC-MS analysis, derivatization, often through trimethylsilylation, is a common step to improve the volatility and thermal stability of the steroid. fu-berlin.deresearchgate.net The resulting trimethylsilyl (TMS) derivatives exhibit characteristic fragmentation. Electron ionization (EI) leads to the formation of a molecular ion radical, which then undergoes fragmentation, providing a unique fingerprint of the compound. fu-berlin.de

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity and specificity, often with simpler sample preparation compared to GC-MS. sciex.com In LC-MS/MS, electrospray ionization (ESI) is commonly used to generate protonated molecules [M+H]+. Collision-induced dissociation (CID) of this precursor ion in the tandem mass spectrometer generates a series of product ions. core.ac.uk For steroids with an androst-4-en-3-one structure, a common and diagnostic product ion is observed at a mass-to-charge ratio (m/z) of 97. nih.govresearchgate.net This ion is characteristic of the A-ring structure of these types of steroids. Another frequently observed product ion for this class of steroids is found at m/z 109. researchgate.net

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and novel fragmentation techniques like electron-activated dissociation (EAD), offer even greater specificity. sciex.com EAD can provide more detailed structural information, which is particularly useful for distinguishing between steroid isomers that may produce identical fragments with conventional CID. sciex.com Another innovative approach involves the fragmentation of silver-cationized steroids, which has been shown to produce distinctive and predictable fragmentation patterns, aiding in the confident annotation of steroid regioisomers without the need for derivatization. nih.govacs.org

The table below summarizes some of the characteristic mass spectral data for Androst-4-en-3-one and related structures.

| Analytical Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Notes |

| LC-ESI-MS/MS | [M+H]⁺ | 97, 109 | These ions are characteristic of the androst-4-en-3-one core structure. nih.govresearchgate.net |

| GC-EI-MS (TMS derivative) | Molecular Ion | Varies | Fragmentation patterns are specific to the TMS-derivatized steroid. fu-berlin.de |

| LC-MS/MS (Silver Adduct) | [M+Ag]⁺ | Regioisomer-specific | Provides unique fragmentation patterns for distinguishing isomers. nih.govacs.org |

| LC-EAD-MS/MS | [M+H]⁺ | Structure-specific | Offers enhanced structural characterization to differentiate isomers. sciex.com |

Immunoassays and Antibody Development for Steroid Detection in Research

Immunoassays are widely used techniques for the detection and quantification of steroids like Androst-4-en-3-one in biological samples, offering high sensitivity. promega.co.ukabyntek.com These methods are based on the specific binding reaction between an antibody and its target antigen. promega.co.uk

The development of antibodies is a critical first step. For small molecules like steroids, which are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA), to elicit an immune response in an animal (e.g., a rabbit) and produce polyclonal or monoclonal antibodies. oup.comnih.gov The site of conjugation on the steroid molecule is a key factor, as the resulting antibody will be "blind" to this area, which can lead to cross-reactivity with other structurally similar steroids. oup.com

Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common immunoassay formats used in research. abyntek.comabcam.com Competitive ELISAs are frequently employed for small molecules like Androst-4-en-3-one (often referred to as testosterone in this context). abcam.comabcam.com In this format, the Androst-4-en-3-one in a sample competes with a labeled (e.g., enzyme-conjugated) version of the steroid for a limited number of antibody binding sites, which are typically coated on a microtiter plate. elisakit.ccthermofisher.com The amount of signal generated by the enzyme is inversely proportional to the concentration of the steroid in the sample.

A significant challenge in steroid immunoassays is cross-reactivity. annlabmed.org Due to the structural similarity among different steroids, an antibody developed for Androst-4-en-3-one may also bind to its precursors, metabolites, or other related endogenous or exogenous steroids. nih.govresearchgate.net This can lead to inaccurate, often falsely elevated, results. annlabmed.org For example, an antibody raised against Androst-4-en-3-one might show cross-reactivity with androstenedione (B190577) or other C19 steroids. nih.gov Manufacturers of commercial immunoassay kits typically provide data on the cross-reactivity of their antibodies with a panel of related steroids. nih.govresearchgate.net

The table below provides an overview of commercially available ELISA kits for Androst-4-en-3-one (Testosterone) and related compounds, highlighting key parameters.

| Product Name | Target Species | Sample Types | Sensitivity | Key Features |

| Testosterone ELISA Kit (ab108666) | Human | Serum, Plasma, Urine | 0.07 ng/mL | Competitive ELISA format. abcam.com |

| Mouse/Rat Testosterone ELISA Kit (ab285350) | Mouse, Rat | Serum, Plasma | 11.8 pg/mL | Competitive ELISA designed for rodent samples. abcam.com |

| Androstenedione Competitive ELISA Kit (EIAAND) | Multispecies | Serum, Plasma, Saliva, Urine | 2.3 pg/mL | Measures Androst-4-ene-3,17-dione. thermofisher.com |

| Rat Androstenedione ELISA kit (E02A0878) | Rat | Not specified | Not specified | Competitive enzyme immunoassay for Androst-4-ene-3,17-dione. elisakit.cc |

Method Development for Profiling Androst-4-en-3-one and its Metabolites in Diverse Research Matrices

Profiling Androst-4-en-3-one and its metabolites in various biological matrices is essential for understanding steroid metabolism and its role in physiological and pathological processes. This requires robust and validated analytical methods capable of handling the complexity and low concentrations of these analytes in matrices such as plasma, urine, saliva, and tissue. austinpublishinggroup.complos.org The development of such methods involves several critical steps: sample preparation, chromatographic separation, and detection.

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the target analytes. austinpublishinggroup.comrsc.org Common techniques include:

Protein Precipitation (PP): A simple method where a solvent like methanol or acetonitrile is added to a plasma or serum sample to precipitate proteins, leaving the steroids in the supernatant. austinpublishinggroup.comendocrine-abstracts.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as using diethyl ether or methyl tert-butyl ether (MTBE) to extract steroids from an aqueous sample like urine. nih.govmdpi.com

Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleanup and concentration. plos.org Samples are passed through a cartridge containing a solid sorbent (e.g., C18) that retains the steroids. Interfering substances are washed away, and the purified steroids are then eluted with a solvent. plos.org For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often required prior to extraction to cleave conjugated metabolites and measure the total steroid concentration. nih.govmdpi.com

Chromatographic Separation: Due to the high structural similarity of steroids, efficient chromatographic separation is necessary before detection. tohoku.ac.jp

Gas Chromatography (GC): Provides high-resolution separation, but as mentioned, requires derivatization of the steroids. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques used in modern steroid profiling. mdpi.comresearchgate.net Reversed-phase columns (e.g., C18) are typically used with a mobile phase gradient (e.g., water and methanol or acetonitrile) to separate the different steroids based on their polarity. endocrine-abstracts.org UHPLC, with its smaller particle size columns, allows for faster analysis and higher resolution compared to conventional HPLC. researchgate.net

Detection: Mass spectrometry is the gold standard for detection in steroid profiling due to its specificity and sensitivity. tohoku.ac.jpmdpi.com

Tandem Mass Spectrometry (MS/MS): When coupled with LC or GC, MS/MS allows for the simultaneous quantification of multiple steroids and their metabolites in a single run. austinpublishinggroup.comnih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of steroids at very low concentrations. plos.org

The development of these multi-analyte methods enables comprehensive steroid profiling, which provides a more complete picture of the steroid metabolome than measuring a single compound. tohoku.ac.jpplos.org Such methods have been successfully applied to various research matrices, including blood, urine, and even primary teeth, to investigate long-term steroid exposure. plos.orgnih.gov

The table below outlines a general workflow for the development of a steroid profiling method using LC-MS/MS.

| Step | Technique | Description | Common Reagents/Materials |

| Sample Collection | Various | Collection of plasma, serum, urine, saliva, or tissue. | Anticoagulant tubes, polypropylene (B1209903) tubes. |

| Pre-treatment | Enzymatic Hydrolysis | For urine, cleavage of glucuronide and sulfate (B86663) conjugates. | β-glucuronidase/arylsulfatase. nih.gov |

| Extraction | SPE, LLE, or PP | Removal of matrix interferences and analyte concentration. | C18 SPE cartridges, MTBE, acetonitrile. endocrine-abstracts.orgnih.govplos.org |

| Separation | UHPLC | Chromatographic separation of steroid panel. | C18 column, methanol/water mobile phase. endocrine-abstracts.org |

| Detection | Tandem MS | Quantification using MRM mode. | ESI or APCI source. nih.govplos.org |

| Data Analysis | Software | Integration of peaks and quantification against a calibration curve. | Mass spectrometry software. |

Molecular Interactions and Mechanistic Studies of Androst 4 En 3 One

Ligand-Receptor Binding Studies (e.g., Androgen Receptor, non-clinical)

The primary mechanism of action for androgenic steroids involves binding to the androgen receptor (AR), a type of nuclear receptor. wikipedia.org This process initiates a cascade of events leading to the regulation of gene expression. wikipedia.orgnih.gov The binding of an androgen, such as testosterone (B1683101) (a 17β-hydroxy derivative of the androst-4-en-3-one (B577213) scaffold), to the AR in the cell's cytoplasm induces a conformational change in the receptor. wikipedia.orgnih.gov This change causes the receptor to dissociate from heat-shock proteins (HSPs), after which the steroid-receptor complex translocates into the nucleus. wikipedia.orgnih.gov Inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), modulating the transcription of target genes responsible for developing masculine characteristics. nih.gov

The androgen receptor is most closely related to the progesterone (B1679170) receptor. wikipedia.org While the primary function of the AR is as a DNA-binding transcription factor, it can also mediate rapid, non-genomic effects that are independent of gene transcription, such as changes in ion transport. wikipedia.org

Various stereoisomers of androst-4-en-3-one derivatives are recognized in scientific databases, highlighting the importance of specific spatial arrangements for receptor interaction. These isomers, including those with the (10a) configuration, are noted for their relationship to androgen receptor binding. genecards.orghmdb.cagenecards.org

| Compound/Synonym Mentioned in Databases | Context |

| 17b-Hydroxy-(10a)-androst-4-en-3-one | Listed as a synonym for Testosterone in databases related to androgen receptor binding and steroid metabolism. genecards.orghmdb.cagenecards.org |

| 17b-Hydroxy-(8a,10a)-androst-4-en-3-one | Listed as a synonym for Testosterone in databases related to androgen receptor binding. nih.govgenecards.orghmdb.cagenecards.org |

| 17b-Hydroxy-(9b,10a)-androst-4-en-3-one | Listed as a synonym for Testosterone in databases related to androgen receptor binding. nih.govgenecards.orghmdb.cagenecards.org |

| Androgen Receptor (AR) | A nuclear receptor activated by androgenic hormones, leading to the regulation of gene expression. wikipedia.org |

Molecular Docking and in silico Modeling of Enzyme-Substrate/Inhibitor Complexes

Molecular docking and other in silico modeling techniques are powerful tools for investigating how steroids like androst-4-en-3-one and its derivatives interact with enzymes at an atomic level. nih.gov These computational methods predict the preferred orientation (pose) and binding affinity of a ligand within an enzyme's active site, providing insights into the mechanisms of both catalysis and inhibition. nih.govmdpi.comscielo.br

For instance, comprehensive modeling of the isomerization of 5-androstene-3,17-dione to 4-androstene-3,17-dione by the enzyme Ketosteroid Isomerase (KSI) has been performed. smu.edu These studies simulate the entire reaction pathway, including the transfer of a proton from the steroid to an aspartic acid residue in the active site and its subsequent return to a different position on the steroid backbone. smu.edu Such simulations confirm that the enzyme's primary role is to shield the reaction from water molecules, which would otherwise disrupt the catalytic process. smu.edu

In the context of enzyme inhibition, docking studies have been used to explain the recognition of new steroidal aromatase inhibitors. researchgate.net Molecular modeling of 6-substituted androst-4-ene analogs suggests they form thermodynamically stable complexes within the enzyme's hydrophobic binding pocket. nih.gov These in silico approaches are invaluable for rational drug design, helping to predict how structural modifications to the steroid will affect its binding and inhibitory potency. researchgate.netnih.gov

Characterization of Enzyme Active Sites and Binding Pockets

The specific architecture of an enzyme's active site determines its substrate specificity and catalytic mechanism. Studies on enzymes that interact with androstane (B1237026) steroids have revealed key features of their binding pockets.

Ketosteroid Isomerase (KSI): The active site of KSI is characterized as a pocket that effectively shields the steroid substrate and key catalytic residues (like Asp38) from the surrounding aqueous environment. smu.edu This shielding is crucial for the efficient transfer of a proton between the enzyme and the steroid, a key step in the isomerization reaction. smu.edu

Aromatase (CYP19A1): The binding pocket for steroidal inhibitors in aromatase is largely hydrophobic and has a limited accessible volume. nih.gov However, it can tolerate the presence of a polar hydroxy group at specific positions, such as the 6β-position, but not at others like the 6α-position. nih.gov

Cytochrome P450 17A1 (CYP17A1): This enzyme exhibits considerable promiscuity, as its active site can accommodate steroids with different A/B-ring configurations. nih.gov A key interaction involves a hydrogen bond between an asparagine residue (Asn202) and the 3β-hydroxyl group of substrates like pregnenolone (B344588). nih.gov Notably, a double bond in the A/B ring system is not a strict requirement for a molecule to be a substrate for this enzyme. nih.gov

Structure-Activity Relationships (SAR) in Enzyme Inhibition and Biological Activity (excluding clinical outcomes)

Structure-activity relationship (SAR) studies systematically modify a compound's chemical structure to understand how these changes affect its biological activity. For inhibitors of enzymes like aromatase and 5α-reductase, which process androstane steroids, clear SARs have been established.

For steroidal aromatase inhibitors based on the androst-4-ene framework, several structural features are known to influence potency:

Planarity: A planar A-ring, as found in androst-4-ene or androst-1,4-diene structures, is considered important for enhancing binding affinity. researchgate.net

C17-Carbonyl Group: The presence of a carbonyl group at the C-17 position is often essential for tight binding to the aromatase active site. nih.gov The inhibitory activities of 17β-hydroxy analogs are generally less potent than their corresponding 17-keto counterparts. nih.gov

C6-Substitutions: Alkylation at the C-6 position can lead to potent inhibitors. tandfonline.com However, increasing the length of the alkyl chain tends to decrease the affinity for aromatase. nih.gov

The table below summarizes key SAR findings for C6-substituted androst-4-en-17-one analogs as aromatase inhibitors.

| Structural Modification | Observation | Reference |

| 6α- and 6β-methyl substitution | High inhibitory activity, with Kᵢ values lower than the unsubstituted parent compound. | nih.gov |

| Elongation of C6-alkyl chain | Decreased affinity for aromatase as the carbon chain length increases. | nih.gov |

| 6α- vs. 6β-alkyl isomers | 6α-alkyl steroids generally exhibit higher affinity for the enzyme than the corresponding 6β-isomers. | nih.gov |

| 17-keto vs. 17β-hydroxy | 17-keto steroids are generally more potent inhibitors than their 17β-hydroxy counterparts. | nih.gov |

| 6-oxygenated derivatives | 6α-ethyl and 6α-oxygenated derivatives are powerful inhibitors. | nih.gov |

Influence of Stereochemistry on Biological Interactions

The precise three-dimensional arrangement of atoms (stereochemistry) in a steroid molecule is critical for its biological activity, as receptors and enzyme active sites are themselves chiral environments. Even subtle changes in stereochemistry can dramatically alter binding affinity and efficacy.

Studies on aromatase inhibitors have highlighted the importance of stereochemistry at several positions:

A/B Ring Junction: A 5α-stereochemistry is considered a critical feature for effective binding to the aromatase active site. researchgate.net

C6-Substituents: As noted in SAR studies, the orientation of substituents at the C-6 position significantly impacts inhibitory potency, with 6α-alkyl steroids generally showing higher affinity than their 6β-counterparts. nih.gov This indicates that the binding pocket has a specific shape that better accommodates substituents in the alpha orientation.

The existence of numerous named stereoisomers of testosterone and related androgens in chemical and biological databases, such as 17β-hydroxy-(8a,10a)-androst-4-en-3-one, underscores the biological relevance of stereoisomerism for this class of compounds. nih.govhmdb.ca Each unique isomer presents a different shape to its biological target, resulting in distinct interaction profiles and activities.

Environmental and Ecological Research Pertaining to Androst 4 En 3 One

Detection and Quantification in Environmental Samples (e.g., water)

The detection of androst-4-en-3-one (B577213) and related androgens in aquatic environments is a key area of environmental monitoring. These compounds can enter water bodies through wastewater treatment plant effluents, agricultural runoff from livestock manure, and industrial discharges. nih.govrsc.orgnih.gov